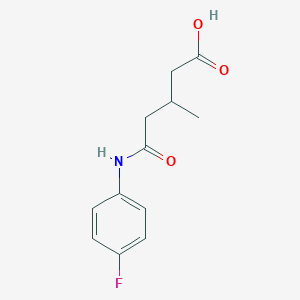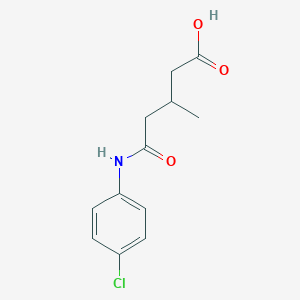
N-(3-hydroxypropyl)-2-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxypropyl)-2-naphthalenesulfonamide, also known as HPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. HPS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes.
作用机制
The mechanism of action of N-(3-hydroxypropyl)-2-naphthalenesulfonamide is not fully understood, but it is believed to involve the binding of N-(3-hydroxypropyl)-2-naphthalenesulfonamide to specific sites on proteins and other biomolecules. This binding can lead to changes in the structure and function of these molecules, which can in turn affect various biological processes.
Biochemical and Physiological Effects:
N-(3-hydroxypropyl)-2-naphthalenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of ion channels and transporters, the stabilization of enzymes and proteins, and the modulation of protein-protein interactions. N-(3-hydroxypropyl)-2-naphthalenesulfonamide has also been shown to have anti-inflammatory and anti-tumor properties.
实验室实验的优点和局限性
One of the main advantages of using N-(3-hydroxypropyl)-2-naphthalenesulfonamide in lab experiments is its versatility. N-(3-hydroxypropyl)-2-naphthalenesulfonamide can be used in a variety of applications, making it a useful tool for studying various biological processes. However, one limitation of using N-(3-hydroxypropyl)-2-naphthalenesulfonamide is that it can be difficult to work with due to its solubility properties.
未来方向
There are many potential future directions for research involving N-(3-hydroxypropyl)-2-naphthalenesulfonamide. One area of interest is the development of new biosensors and diagnostic tools based on the properties of N-(3-hydroxypropyl)-2-naphthalenesulfonamide. Another area of interest is the study of the anti-inflammatory and anti-tumor properties of N-(3-hydroxypropyl)-2-naphthalenesulfonamide, which could lead to the development of new therapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of N-(3-hydroxypropyl)-2-naphthalenesulfonamide and its potential applications in various fields of science.
合成方法
The synthesis of N-(3-hydroxypropyl)-2-naphthalenesulfonamide involves the reaction of 2-naphthalenesulfonyl chloride with 3-hydroxypropylamine. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
N-(3-hydroxypropyl)-2-naphthalenesulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for studying protein-protein interactions, as a stabilizer for enzymes and proteins, and as a modulator of ion channels and transporters. N-(3-hydroxypropyl)-2-naphthalenesulfonamide has also been used in the development of biosensors and in the study of signal transduction pathways.
属性
分子式 |
C13H15NO3S |
|---|---|
分子量 |
265.33 g/mol |
IUPAC 名称 |
N-(3-hydroxypropyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C13H15NO3S/c15-9-3-8-14-18(16,17)13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10,14-15H,3,8-9H2 |
InChI 键 |
FXSMJCUGMZLEFH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCO |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2-{[4-(Benzyloxy)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B276950.png)
![5-{[4-(Benzyloxy)phenyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B276951.png)

![(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)acetic acid](/img/structure/B276954.png)

![5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276960.png)
![{2-[(3-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276961.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B276963.png)
![{2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B276964.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276965.png)
